![molecular formula C14H30N2O2 B11755905 (1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)
(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with two diamine groups, each attached to a methoxypropan-2-yl group. The stereochemistry of the compound is specified by the (1r,4r) and (2R) designations, indicating the spatial arrangement of the atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine typically involves multi-step organic reactions. One common method starts with the cyclohexane-1,4-diamine as the core structure. The methoxypropan-2-yl groups are introduced through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alkanes.
科学的研究の応用
Chemistry
In chemistry, (1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of compounds with specific stereochemistry, which is important in the development of pharmaceuticals and other fine chemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry. It may also serve as a ligand in the development of new catalysts for biochemical reactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of (1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or bind to receptors with high specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
類似化合物との比較
Similar Compounds
Similar compounds to (1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine include other cyclohexane-based diamines and methoxypropan-2-yl derivatives. Examples include:
- Cyclohexane-1,4-diamine
- N1,N4-bis(2-methoxyethyl)cyclohexane-1,4-diamine
- N1,N4-bis(2-hydroxyethyl)cyclohexane-1,4-diamine
Uniqueness
What sets this compound apart is its specific stereochemistry, which can impart unique biological and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
特性
分子式 |
C14H30N2O2 |
|---|---|
分子量 |
258.40 g/mol |
IUPAC名 |
1-N,4-N-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C14H30N2O2/c1-11(9-17-3)15-13-5-7-14(8-6-13)16-12(2)10-18-4/h11-16H,5-10H2,1-4H3/t11-,12-,13?,14?/m1/s1 |
InChIキー |
ANMXCKKITWYSPP-IWMBGFJWSA-N |
異性体SMILES |
C[C@H](COC)NC1CCC(CC1)N[C@H](C)COC |
正規SMILES |
CC(COC)NC1CCC(CC1)NC(C)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11755827.png)
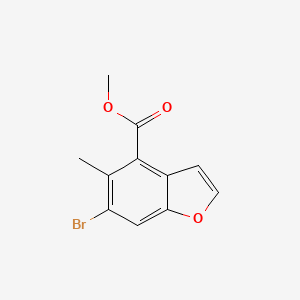

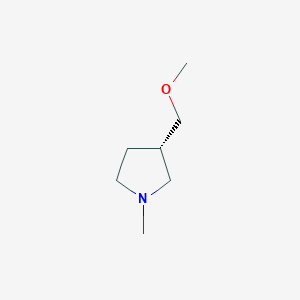
![1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11755866.png)

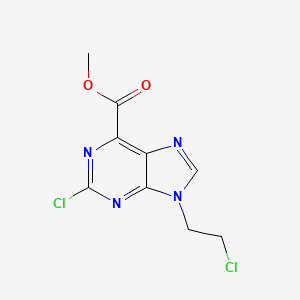
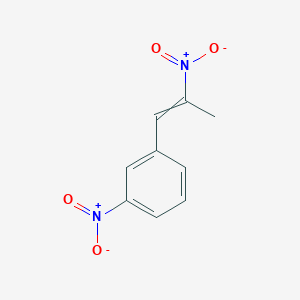
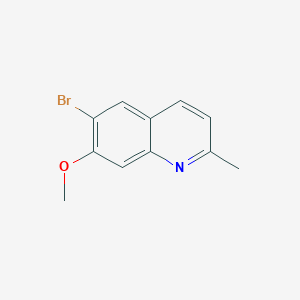
![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
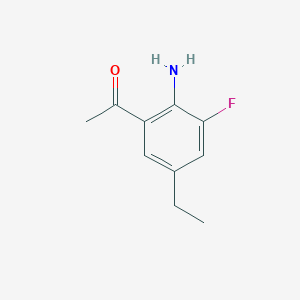
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)

![1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B11755941.png)
